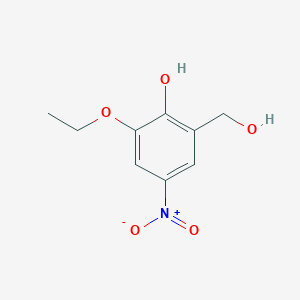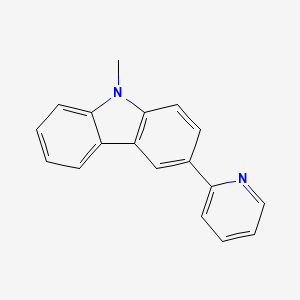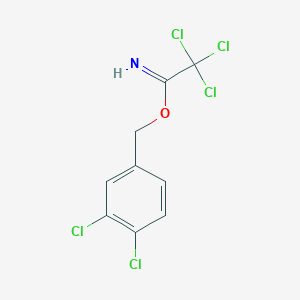
4,7-Dibromo-1,3-dihydro-2H-benzimidazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Dibromo-1,3-dihydro-2H-benzimidazol-2-one is a brominated derivative of benzimidazole, a heterocyclic aromatic organic compoundIts molecular formula is C7H4Br2N2O, and it has a molecular weight of 291.93 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dibromo-1,3-dihydro-2H-benzimidazol-2-one typically involves the bromination of benzimidazole derivatives. One common method is the cyclocarbonylation of 1,2-diaminobenzenes using reagents such as phosgene, triphosgene, or ureas . The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using bromine or other brominating agents. The process is typically carried out in specialized reactors to handle the corrosive nature of bromine and to ensure safety and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 4,7-Dibromo-1,3-dihydro-2H-benzimidazol-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form different oxidation states or reduction to remove bromine atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzimidazole derivatives, while oxidation and reduction can lead to different oxidation states or dehalogenated products .
Applications De Recherche Scientifique
4,7-Dibromo-1,3-dihydro-2H-benzimidazol-2-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4,7-Dibromo-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit microbial growth by interfering with essential biochemical processes in microorganisms . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
4,7-Dibromo-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one: This compound has similar bromination but differs in the presence of methyl groups.
5-Amino-1,3-dihydro-2H-benzimidazol-2-one: This compound has an amino group instead of bromine atoms.
4,7-Dibromo-2,1,3-benzothiadiazole: This compound contains a benzothiadiazole ring instead of a benzimidazole ring.
Uniqueness: 4,7-Dibromo-1,3-dihydro-2H-benzimidazol-2-one is unique due to its specific bromination pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar compounds .
Propriétés
Numéro CAS |
69272-52-2 |
|---|---|
Formule moléculaire |
C7H4Br2N2O |
Poids moléculaire |
291.93 g/mol |
Nom IUPAC |
4,7-dibromo-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C7H4Br2N2O/c8-3-1-2-4(9)6-5(3)10-7(12)11-6/h1-2H,(H2,10,11,12) |
Clé InChI |
HMZICMLGPYLZJN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1Br)NC(=O)N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyridine, 4-[4-(4-fluorophenyl)-5-methyl-3-isoxazolyl]-](/img/structure/B12520976.png)
![2,2',2''-(Benzene-1,3,5-triyl)tris[5-(2-phenylethenyl)-1,3,4-oxadiazole]](/img/structure/B12520981.png)





![1H-Pyrrolo[2,3-B]pyridin-5-amine, 4-fluoro-1-[tris(1-methylethyl)silyl]-](/img/structure/B12521019.png)
![Benzamide, N-[[(4-methoxyphenyl)amino]-1-piperidinylmethylene]-](/img/structure/B12521026.png)
![1-Azabicyclo[2.2.2]octane-3-methanethiol](/img/structure/B12521035.png)

![(2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-N-(4-((1-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-2-oxo-6,9,12-trioxa-3-azatetradecan-14-yl)carbamoyl)-2-methoxyphenyl)-4-cyano-](/img/structure/B12521042.png)

![1-[2-(Naphthalen-2-yl)ethenyl]azulene](/img/structure/B12521054.png)
